molecular formula C17H23NO4S B2796900 cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate CAS No. 2309216-03-1

cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2796900
CAS No.: 2309216-03-1
M. Wt: 337.43
InChI Key: FQPRMLXBNOELPE-UHFFFAOYSA-N
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Description

cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a versatile chemical compound used in scientific research. It exhibits intriguing properties that enable it to be applied in various fields such as drug discovery, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvents, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in material science and catalysis for the development of new materials and catalytic processes.

Mechanism of Action

The mechanism of action of cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate include:

    Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate: Without the 1,1-dioxide group.

    Phenyl 1,4-thiazepane-4-carboxylate: Lacking the cyclopentyl group.

    Cyclopentyl 1,4-thiazepane-4-carboxylate: Without the phenyl group.

Uniqueness

The presence of both the cyclopentyl and phenyl groups, along with the 1,1-dioxide functionality, makes this compound unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

cyclopentyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c19-17(22-15-8-4-5-9-15)18-11-10-16(23(20,21)13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRMLXBNOELPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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